REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[C:8]([C:9](Br)=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.C([Li])(C)(C)C.Cl[Si:23]([CH3:26])([CH3:25])[CH3:24]>C1COCC1>[Br:1][C:2]1[C:3]2[C:8]([C:9]([Si:23]([CH3:26])([CH3:25])[CH3:24])=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-69 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the whole was stirred at −69° C. for an additional 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the temperature of the resultant had been increased to room temperature
|
Type
|
CUSTOM
|
Details
|
the resultant was quenched with sodium bicarbonate water
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was removed by distillation
|
Type
|
ADDITION
|
Details
|
The residue was dispersed
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was removed
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
WASH
|
Details
|
The condensate was washed with ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |